molecular formula C10H10N2O2 B3029358 6-Phenyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 6300-95-4

6-Phenyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No. B3029358
CAS RN: 6300-95-4
M. Wt: 190.2 g/mol
InChI Key: GTYVCYXIFVPPIP-UHFFFAOYSA-N
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Patent
US07125865B2

Procedure details

A neat mixture of (R)-(−)-2-phenylglycine (500 mg, 2.4795 mmol) and carbamide (2 g, 33.3 mmol) was heated to 150° C. Et3N (0.6913 mL, 4.959 mmol) was added after the mixture melted. Stirring was continued at 150° C. for 4 hours followed by cooling to room temperature. The product was dissolve in water at 100° C., then cool to room temperature. Product precipitated out of the solution. The product was collected by filtration and dried for use without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.6913 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:7](C(O)=O)N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]([NH2:15])([NH2:14])=[O:13].CCN([CH2:21][CH3:22])CC.[OH2:23]>>[C:1]1([CH:7]2[NH:15][C:12](=[O:13])[NH:14][C:22](=[O:23])[CH2:21]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](N)C(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(N)N
Step Two
Name
Quantity
0.6913 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
Product precipitated out of the solution
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried for use without purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)C1CC(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.